![molecular formula C10H13BrClN B591981 (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 1810074-82-8](/img/structure/B591981.png)
(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
“(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” likely refers to a specific stereoisomer of a brominated tetrahydronaphthalen-1-amine compound. The “S” denotes the specific stereochemistry at the chiral center. The compound is likely to be a salt due to the presence of hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, solid-state NMR, and molecular modeling .Chemical Reactions Analysis
The compound, being an amine, could potentially undergo a variety of chemical reactions. Amines can act as nucleophiles in substitution reactions or bases in acid-base reactions. The bromine atom could also potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of techniques, including solubility tests, melting point determination, and spectroscopic methods .Scientific Research Applications
Synthesis and Chemical Transformations
Stereoselective Synthesis Processes : The development of large-scale, stereoselective synthesis processes for related tetrahydronaphthalen-amine derivatives illustrates the compound's utility in producing stereochemically pure pharmaceutical ingredients. For instance, Han et al. (2007) described a multikilogram-scale process achieving high yields and purity, highlighting its significance in industrial applications (Han et al., 2007).
Chiral Auxiliary in Asymmetric Synthesis : The compound has been used as a chiral auxiliary in asymmetric Reformatsky reactions, demonstrating its versatility in synthesizing optically active intermediates. This application is critical for producing enantiomerically enriched products, essential in drug development (Orsini et al., 2005).
Novel Retinoid Synthesis : Researchers have identified tetrahydronaphthalen-amine derivatives as potent retinoid X receptor agonists, which are important for treating conditions like type II diabetes mellitus. The synthesis of these compounds showcases the chemical versatility and therapeutic potential of the tetrahydronaphthalen-amine scaffold (Faul et al., 2001).
Catalysis and Regioselectivity : The compound's role in catalysis, particularly in the selective amination of polyhalopyridines, demonstrates its importance in fine-tuning chemical reactions for desired outcomes. This selective catalysis is crucial for developing efficient synthetic pathways (Ji et al., 2003).
Biological and Pharmaceutical Applications
Antitumor and Antioxidant Activities : Tetrahydronaphthalen-amine derivatives have been synthesized with potential antitumor and antioxidant activities. The synthesis and evaluation of new polyfunctionally substituted derivatives indicate the compound's utility in discovering new therapeutic agents (Hamdy et al., 2013).
5-HT7 Receptor Agents : Derivatives of tetrahydronaphthalen-amine have been identified as potent 5-HT7 receptor agents, offering insights into the development of novel treatments for central nervous system disorders. The study of structure-affinity relationships in these compounds aids in understanding receptor-ligand interactions (Leopoldo et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1,4-5,10H,2-3,6,12H2;1H/t10-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJCTIOLCPDGAX-PPHPATTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)Br)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C(=CC=C2)Br)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
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